Cas no 1567666-71-0 ((3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol)

(3R)-1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a trifluoromethylphenyl substituent and a hydroxyl group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its stereospecific structure, which can influence binding affinity and selectivity in biologically active molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides a site for further functionalization or hydrogen bonding interactions. Its well-defined stereochemistry makes it valuable for asymmetric synthesis and the development of enantioselective catalysts or ligands. The compound is typically used as an intermediate in the synthesis of more complex molecules targeting therapeutic applications.
(3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol structure
1567666-71-0 structure
Product name:(3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol
CAS No:1567666-71-0
MF:C11H12F3NO
MW:231.214293479919
MDL:MFCD32865775
CID:5685206
PubChem ID:104892744

(3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-24860370
    • 1567666-71-0
    • (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
    • (3R)-1-[4-(Trifluoromethyl)phenyl]-3-pyrrolidinol
    • (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol
    • MDL: MFCD32865775
    • Inchi: 1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2/t10-/m1/s1
    • InChI Key: CWWZXBDFFSHWBD-SNVBAGLBSA-N
    • SMILES: FC(C1C=CC(=CC=1)N1CC[C@H](C1)O)(F)F

Computed Properties

  • Exact Mass: 231.08709849g/mol
  • Monoisotopic Mass: 231.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.325±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 317.9±42.0 °C(Predicted)
  • pka: 14.63±0.20(Predicted)

(3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24860370-1.0g
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
1.0g
$770.0 2024-06-19
Enamine
EN300-24860370-0.5g
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
0.5g
$601.0 2024-06-19
Enamine
EN300-24860370-1g
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
1g
$770.0 2023-09-15
Aaron
AR0280E1-250mg
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
250mg
$552.00 2025-02-15
Aaron
AR0280E1-2.5g
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
2.5g
$2100.00 2023-12-15
Aaron
AR0280E1-1g
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
1g
$1084.00 2025-02-15
1PlusChem
1P02805P-50mg
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
50mg
$275.00 2024-06-20
1PlusChem
1P02805P-10g
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
10g
$4160.00 2023-12-20
Aaron
AR0280E1-50mg
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
50mg
$272.00 2025-02-15
Enamine
EN300-24860370-0.1g
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
1567666-71-0 95%
0.1g
$268.0 2024-06-19

Additional information on (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol

Introduction to (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol (CAS No. 1567666-71-0)

(3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol (CAS No. 1567666-71-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidinols, which are known for their diverse biological activities, including central nervous system (CNS) modulation, anti-inflammatory properties, and potential as drug delivery platforms.

The chemical structure of (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol is characterized by a pyrrolidine ring with a hydroxyl group at the 3-position and a 4-(trifluoromethyl)phenyl substituent. The presence of the trifluoromethyl group imparts significant electronic and steric effects, which can influence the compound's pharmacokinetic and pharmacodynamic properties. The chiral center at the 3-position of the pyrrolidine ring adds an additional layer of complexity, as it can exist in two enantiomeric forms, (3R) and (3S). The (3R) enantiomer is particularly interesting due to its enhanced biological activity and selectivity.

Recent studies have explored the potential of (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in these conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol exhibits potent dopaminergic activity, making it a promising lead compound for the development of novel dopaminergic agents.

In addition to its potential in neurological disorders, (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. Preclinical studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. A study published in the Journal of Inflammation Research highlighted the ability of (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol to reduce inflammation in animal models of arthritis.

The pharmacokinetic profile of (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol is another important aspect that has been studied extensively. Its lipophilic nature allows for good membrane permeability, which is crucial for crossing the blood-brain barrier (BBB). This property makes it suitable for targeting CNS disorders. However, the presence of the hydroxyl group can also lead to metabolic instability, which may affect its bioavailability. To address this issue, researchers have explored various prodrug strategies to enhance the stability and bioavailability of (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol. A recent study published in Pharmaceutical Research described a prodrug approach that significantly improved the oral bioavailability and brain penetration of this compound.

Safety and toxicity profiles are critical considerations in drug development. Preclinical toxicology studies have indicated that (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol exhibits a favorable safety profile at therapeutic doses. However, as with any new chemical entity (NCE), further safety assessments are necessary before advancing to clinical trials. These assessments typically include genotoxicity studies, repeated dose toxicity studies, and reproductive toxicity studies.

The synthesis of (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol has been optimized to ensure high yields and purity. Several synthetic routes have been reported in the literature, including chiral resolution methods and asymmetric synthesis approaches. A recent publication in Organic Letters described an efficient asymmetric synthesis route using a chiral catalyst, which yielded high enantiomeric purity (>99% ee). This synthetic method not only simplifies the production process but also reduces costs associated with chiral resolution techniques.

In conclusion, (3R)-1-4-(trifluoromethyl)phenylpyrrolidin-3-ol (CAS No. 1567666-71-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its mechanisms of action, optimize its pharmacokinetic properties, and evaluate its safety profile, paving the way for its potential use in treating various diseases.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd